5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate
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Overview
Description
5-Chloro-2-oxo-2H-1,3-benzoxathiol-6-yl ethyl carbonate: is a chemical compound with a complex structure that includes a benzoxathiol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-oxo-2H-1,3-benzoxathiol-6-yl ethyl carbonate typically involves the following steps:
Formation of the Benzoxathiol Ring: The benzoxathiol ring can be synthesized through a condensation reaction between 2-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.
Carbonate Formation: The final step involves the reaction of the chlorinated benzoxathiol with ethyl chloroformate in the presence of a base like triethylamine to form the ethyl carbonate derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzoxathiol derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-oxo-2H-1,3-benzoxathiol-6-yl ethyl carbonate: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 5-chloro-2-oxo-2H-1,3-benzoxathiol-6-yl ethyl carbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate: Similar structure but with a methyl group instead of an ethyl group.
2-Oxo-2H-1,3-benzoxathiol-6-yl ethyl carbonate: Lacks the chlorine atom at the 5-position.
Uniqueness
Properties
Molecular Formula |
C10H7ClO5S |
---|---|
Molecular Weight |
274.68 g/mol |
IUPAC Name |
(5-chloro-2-oxo-1,3-benzoxathiol-6-yl) ethyl carbonate |
InChI |
InChI=1S/C10H7ClO5S/c1-2-14-9(12)15-6-4-7-8(3-5(6)11)17-10(13)16-7/h3-4H,2H2,1H3 |
InChI Key |
WKPDRRYSTVRFGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C(C=C2C(=C1)OC(=O)S2)Cl |
Origin of Product |
United States |
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